![molecular formula C7H4ClIO2 B051647 3-Chloro-2-iodobenzoic acid CAS No. 123278-03-5](/img/structure/B51647.png)
3-Chloro-2-iodobenzoic acid
Overview
Description
Synthesis Analysis
The synthesis of related chloro-iodobenzoic acids and their derivatives often involves multi-step chemical processes including nitration, esterification, reduction, diazotization, and hydrolysis. A practical example is the synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, synthesized from 2,4-difluoro-3-chlororobenzoic acid, showcasing the versatility of chloro-iodobenzoic acids in synthetic chemistry. This method highlights the controlled reaction conditions and improved yields through a sequence of well-established chemical reactions (Zhang et al., 2020).
Scientific Research Applications
Thermodynamics : A study investigated the thermodynamics of iodobenzoic acids, including 3-iodobenzoic acid, examining their sublimation calorimetry and thermal analysis. This research is significant for understanding the physical properties of these compounds (Tan & Sabbah, 1994).
Crystal Structures : The crystal structures of mixed-ligand binuclear Zn(II) complexes with 2-iodobenzoic acid were analyzed. Such studies are crucial for the development of new materials and understanding molecular interactions (Bondarenko & Adonin, 2021).
Rare-Earth Hybrid Materials : Research on rare-earth p-iodobenzoic acid complexes revealed insights into their structural and supramolecular trends. These findings are valuable for the development of new materials with potential applications in various fields (Ridenour, Carter, & Cahill, 2017).
Organic Synthesis : A study demonstrated the use of o-iodosylbenzoic acid for the α-hydroxylation of ketones. Such research has implications in synthetic organic chemistry and pharmaceutical development (Moriarty & Hou, 1984).
Environmental Microbiology : Research into the degradation of 2-bromobenzoic acid by a strain of Pseudomonas aeruginosa also considered the oxidation of 2-iodobenzoates. This is important for understanding the environmental fate of these compounds (Higson & Focht, 1990).
Thermodynamic Properties : A critical evaluation of thermodynamic properties for halobenzoic acids was conducted, which is essential for their accurate use in various chemical processes and research (Chirico et al., 2017).
Synthesis of Isocoumarins : The synthesis of isocoumarins through Pd/C-mediated reactions of o-iodobenzoic acid was explored, highlighting its role in the development of new organic compounds (Subramanian et al., 2005).
Synthesis of 3-Iodobenzo[b]furans : Research on the iodocyclization of ethoxyethyl ethers to alkynes for synthesizing 3-iodobenzo[b]furans contributes to the field of synthetic organic chemistry (Okitsu et al., 2008).
Recyclable Hypervalent Iodine Reagents : The preparation and reactivity of recyclable iodine(III) reagents derived from 3-iodosylbenzoic acid were investigated, which is significant for sustainable chemistry practices (Yusubov et al., 2008).
Action on Root Hair Growth : The influence of tri-iodobenzoic acid on the growth of root hairs was studied, providing insights into plant biology and growth regulation (Gorter, 1949).
Electrochemical Synthesis of Oxidants : The electrochemical synthesis of hypervalent iodine oxidants from 2-iodobenzoic acid offers environmentally friendly alternatives for oxidant production (Bystron et al., 2022).
Alcohol Oxidation System : An environmentally benign TEMPO-catalyzed alcohol oxidation system using recyclable iodine(III) reagent, derived from 2-iodobenzoic acid, was developed. This is important for green chemistry and efficient synthesis processes (Li & Zhang, 2009).
Mechanism of Action
Target of Action
3-Chloro-2-iodobenzoic acid, similar to its related compounds such as 2-Iodosobenzoic acid (IBA), is a type of cyclic hypervalent iodine reagent . These compounds are known to act as efficient organocatalysts and reagents for various reactions . The primary targets of these compounds are typically organic substrates involved in oxidation reactions .
Mode of Action
The mode of action of this compound is likely similar to that of 2-Iodosobenzoic acid (IBA). IBA acts as a catalyst and reagent in various reactions, including decarboxylative alkynylation, decarboxylative acylarylation, oxyalkenylation, oxyarylation, oxidative C–H arylation, C–H hydroxylation, C-H oxidation, ring-opening hydrazination, and asymmetric intramolecular α-cyclopropanation . The compound interacts with its targets by facilitating the transfer of iodine, leading to the oxidation of the substrate .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the aforementioned reactions. For instance, in oxidative C–H arylation, the compound facilitates the introduction of an aryl group into a carbon-hydrogen bond . The downstream effects of these reactions depend on the specific substrates and reaction conditions.
Pharmacokinetics
It’s known that the compound is a solid at room temperature . Its absorption, distribution, metabolism, and excretion (ADME) properties would likely depend on factors such as its formulation and route of administration.
Result of Action
The molecular and cellular effects of this compound’s action would be the result of the specific reactions it catalyzes. For example, in oxidative C–H arylation, the compound could facilitate the formation of new carbon-carbon bonds, potentially leading to the synthesis of complex organic molecules .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity may be affected by the presence of water and other solvents . Additionally, the compound should be stored in a dark place at room temperature to maintain its stability .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-chloro-2-iodobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClIO2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHSNWQTZBUIFSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)I)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClIO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40560936 | |
Record name | 3-Chloro-2-iodobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40560936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
123278-03-5 | |
Record name | 3-Chloro-2-iodobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40560936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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